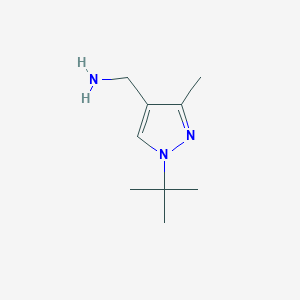

(1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC15853353

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | (1-tert-butyl-3-methylpyrazol-4-yl)methanamine |

| Standard InChI | InChI=1S/C9H17N3/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,5,10H2,1-4H3 |

| Standard InChI Key | RJISRATUPSATGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1CN)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with a tert-butyl group at the 1-position, a methyl group at the 3-position, and a methanamine (-CHNH) moiety at the 4-position. The tert-butyl group introduces steric bulk, influencing the compound’s reactivity and interaction with biological targets. The SMILES notation accurately represents its connectivity .

Physicochemical Properties

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.66 g/mol |

| CAS Number | 956440-75-8 |

| Storage Conditions | Tightly closed, dry, ventilated, away from sunlight |

The compound is typically supplied as a hydrochloride salt (indicated by the [H]Cl in its SMILES), enhancing its stability and solubility in polar solvents like water or ethanol.

Synthesis and Manufacturing

General Synthesis Strategies

While detailed synthetic routes are proprietary, pyrazole amines are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For this compound, tert-butyl hydrazine may react with a substituted β-keto ester, followed by methylation and amination steps. The tert-butyl group is likely introduced early to direct regioselectivity during ring formation .

Purification and Quality Control

Purification methods such as column chromatography or recrystallization ensure a purity of ≥95%. Analytical techniques like NMR (, ) and HPLC confirm structural integrity and purity, critical for research reproducibility .

Applications in Scientific Research

Pharmaceutical Development

The compound’s amine group makes it a versatile intermediate in drug discovery. Pyrazole derivatives are explored for their:

-

Antibacterial Activity: Modulating bacterial enzyme function via hydrogen bonding .

-

Antiviral Potential: Interfering with viral replication machinery through targeted interactions .

Fluorescent Probes

Functionalization of the amine group with fluorophores enables its use in staining cellular components or tracking biochemical processes. Its rigid pyrazole core minimizes photobleaching, enhancing imaging reliability .

| Hazard Code | Risk Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

Key safety protocols include:

| Precaution Code | Instruction |

|---|---|

| P261 | Avoid breathing dust/fume |

| P280 | Wear protective gloves/eye protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume